molecular formula C346H585N97O102S5 B1176085 ragweed antigen K CAS No. 145892-07-5

ragweed antigen K

Cat. No.: B1176085
CAS No.: 145892-07-5
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Description

Historical Discovery and Initial Characterization of Ragweed Antigen K (Antigen K)

The characterization of ragweed allergens began in the 1960s. Early work focused on isolating antigens from short ragweed. nih.gov Significant progress was made with the isolation of two key antigens, initially referred to as Antigen E and Antigen K. nih.gov Antigen E was later designated as Amb a 1, the major allergen. nih.govresearchgate.net Antigen K was identified alongside Antigen E and other antigens like Ra5 and Ra6 through refined procedures. nih.gov These early isolations and characterizations were fundamental in establishing the biochemical basis of ragweed allergy and paved the way for further immunological and genetic studies. allergen.org

Nomenclature and Classification of this compound (Amb a 2 / Amb a 1.05) within the Ambrosia Allergen Family

The nomenclature of allergens is systematically managed by the World Health Organization (WHO) and the International Union of Immunological Societies (IUIS). allergen.org This system uses the first three letters of the genus, followed by the first letter of the species, and then an Arabic numeral assigned in order of discovery or identification. allergen.org

This compound was systematically classified within the Ambrosia allergen family. Initially known as Antigen K, it was formally designated as Amb a 2. nih.govkarger.com Both Amb a 1 (formerly Antigen E) and Amb a 2 belong to the pectate lyase protein family. karger.comallergen.org

Over time, with more detailed sequence data becoming available, the classification has been refined. Amb a 2 isoallergens have shown significant sequence identity (61% to 70%) to Amb a 1 isoallergens. allergen.org Consequently, Amb a 2 has been reclassified as an isoform of Amb a 1, specifically referred to as Amb a 1.05. nih.govkarger.comallergen.org This reclassification reflects the close structural and antigenic relationship between Amb a 1 and Amb a 2. Amb a 2 (Amb a 1.05) is described as an Amb a 1 isoform with 67% sequence identity to Amb a 1.01. karger.com It has a molecular weight of approximately 38 kDa and consists of 397 amino acids. karger.com

Allergen Name (Historical)Current Nomenclature (WHO/IUIS)Protein FamilyMolecular Weight (approx.)Amino Acid Count (approx.)Sequence Identity to Amb a 1.01
Antigen EAmb a 1Pectate Lyase38 kDa397-
Antigen KAmb a 2 / Amb a 1.05Pectate Lyase38 kDa39767%

This updated nomenclature helps to standardize allergen research and improve the accuracy of diagnosis and treatment for ragweed allergy.

Properties

CAS No.

145892-07-5

Molecular Formula

C346H585N97O102S5

Synonyms

ragweed antigen K

Origin of Product

United States

Molecular and Structural Characterization of Ragweed Antigen K

Genetic Basis and Expression Profile of Ragweed Antigen K Isoforms

The allergenic properties of this compound are fundamentally rooted in its genetic code and subsequent expression. Advances in molecular biology have enabled the cloning and sequencing of the genes encoding this allergen, revealing a landscape of isoforms and genetic variability.

Gene Cloning and cDNA Library Analysis of this compound-related Sequences

The isolation and characterization of the genetic material encoding this compound have been instrumental in defining its primary structure. The genes for both Amb a I and Amb a II have been successfully cloned, allowing for detailed sequence analysis. To achieve this, cDNA libraries were constructed from ragweed pollen. One approach involved cloning the cDNA into expression vectors like lambda gt11 and lambda gt10. These libraries were then screened using antibodies raised against denatured Amb a I, which led to the identification of multiple, highly homologous but non-identical clones nih.gov. This methodology confirmed that Amb a 1, and by extension Antigen K, is not a single molecular entity but rather a family of closely related proteins.

Full-length cDNA encoding Amb a II has been expressed in E. coli, facilitating the production of recombinant protein for further study nih.gov. This recombinant expression is a critical tool for investigating the allergen's immunological properties in a controlled manner, free from other pollen components.

Polymorphism and Sequence Homology of this compound within the Amb a 1 Family

This compound is a member of the Amb a 1 family, which is characterized by the presence of multiple isoforms. Antigen K itself is now officially recognized as Amb a 1.05 mdpi.com. The sequence identity between the various Amb a 1 isoallergens ranges from 63% to 87% thermofisher.com. Specifically, Amb a II shares approximately 65% sequence identity with the Amb a I multigene family nih.gov.

Research has identified at least three distinct isoforms of Amb a II, which can be distinguished by their isoelectric points (pI) falling within the range of 5.5 to 5.85. This is in contrast to the Amb a I isoforms, which have a more acidic pI range of 4.5 to 5.2. The existence of these isoforms has been confirmed through techniques such as 2D Western blotting using specific antipeptide sera. Furthermore, analysis of Amb a II cDNA sequences generated by the polymerase chain reaction (PCR) has predicted three isoforms with pI values of 5.74, 5.86, and 5.97, closely matching the experimental observations.

A study focusing on the sequence polymorphism of Amb a I and Amb a II aimed to determine the number of individual family members and the extent of their genetic variation across different geographical locations of ragweed plants. This research led to the cloning and characterization of a fourth member of the Amb a I family, highlighting the genetic diversity within this group of allergens nih.gov.

Table 1: Isoforms of this compound (Amb a II) and their Physicochemical Properties

Isoform DesignationPredicted Isoelectric Point (pI)
Amb a II Isoform 15.74
Amb a II Isoform 25.86
Amb a II Isoform 35.97

Biochemical Features and Post-Translational Modifications Affecting this compound Structure

The three-dimensional structure of this compound, which is critical for its allergenic activity, is influenced by its biochemical characteristics and any modifications that occur after its synthesis.

Impact of Chemical Modifications on this compound Allergenicity and Structural Integrity

Chemical modification of ragweed allergens has been explored as a strategy to reduce their allergenicity while retaining their immunogenicity, a desirable characteristic for vaccine development. Studies on whole ragweed pollen extract have shown that treatment with glutaraldehyde, a cross-linking agent, significantly reduces IgE binding and mediator release from basophils by approximately 500-fold nih.gov. This modified ragweed extract (MRE) was found to be a potent inducer of IgG antibodies that could cross-react with the unmodified pollen proteins, suggesting that its immunogenicity was preserved nih.gov.

Other chemical modifications, such as denaturation and succinylation of lysine residues in Amb a 1, have also been reported to decrease its IgE reactivity. These findings indicate that the structural integrity of the allergen, particularly the conformation of its surface-exposed residues, is critical for its ability to bind to IgE antibodies and trigger an allergic response.

Structural Determinants of Immunogenicity in this compound

The immunogenicity of this compound is determined by specific regions of the molecule, known as epitopes, that are recognized by the immune system. The high degree of sequence homology between Antigen K (Amb a II) and other members of the Amb a 1 family results in significant immunological cross-reactivity.

T-cells from individuals allergic to ragweed have been shown to proliferate in response to both recombinant Amb a I.1 and Amb a II nih.gov. Furthermore, T-cell lines that are initially stimulated with either Amb a I.1 or Amb a II exhibit a high level of cross-reactivity to both proteins nih.gov. This strong cross-reactivity is a direct consequence of the extensive primary sequence identity and indicates the presence of shared T-cell epitopes between these related allergens.

Epitope mapping studies on the Amb a 1 allergen have begun to identify the specific regions responsible for its immunogenicity. One study, using phage-displayed random peptide libraries, identified four potential conformational IgE-binding epitopes centered around residues K104, S110, H214, and W312 of the Amb a 1.01 isoform nih.govresearchgate.net. As these epitopes are conformational, their integrity is dependent on the correct three-dimensional folding of the protein.

Identification and Mapping of Linear and Conformational Epitopes of this compound

The interaction between an allergen and the immune system is dictated by specific sites on the allergen molecule known as epitopes, which are recognized by antibodies like Immunoglobulin E (IgE). For Amb a 1, research indicates that the IgE-binding epitopes are predominantly conformational, meaning they are formed by amino acids that are brought together by the protein's three-dimensional folding, rather than being in a continuous sequence. nih.govresearchgate.net

Through this technique and subsequent mapping onto a homology model of the Amb a 1 structure, four potential major IgE-binding sites have been identified. researchgate.netresearchgate.net These sites are complex surface patches, each composed of numerous amino acid residues from different parts of the protein chain. The identification of these epitopes is a critical prerequisite for the rational design of molecular-based allergy diagnostics and therapies. nih.govresearchgate.net

Table 1: Identified Conformational Epitope Groups on Amb a 1 This interactive table summarizes the four major epitopic sites identified on the Amb a 1 molecule, detailing their location and the specific amino acid residues that constitute each site. Data sourced from mapping studies. researchgate.netresearchgate.net

Epitope GroupCentral ResidueLocation on Subunit ChainConstituent Amino Acid Residues
Group 1 K104α chain (N-terminus)V72, A73, N74, L102, K104, V107, G127, V148, N149, P150, G151, G152, L153, S156, A161, A162, P163, A165, G166, S167
Group 2 W312β chain (C-terminus)R253, H254, A276, S277, T279, L281, L299, G300, R301, H302, G303, E304, A305, A306, E308, S309, M310, W312, R315, V328, A329, S330, G331
Group 3 S110α chain (N-terminus)Q86, N87, R88, L90, N109, S110, N131, G132, N135, N157, G159, G176, S178, Q179
Group 4 H214β chain (C-terminus)D145, D170, D192, L210, Q213, H214, Q215, F216, D243, D246, Q247, D265

Analysis of Amino Acid Residues Critical for IgE Binding to this compound

The specific amino acid residues within an epitope are not all equally important for antibody binding. Certain residues, often referred to as "critical" or "core" residues, contribute most of the binding energy and are essential for the interaction with IgE antibodies. nycu.edu.twdocumentsdelivered.com In the context of Amb a 1, while the epitopes are large and complex, analysis has pinpointed residues that appear to be central to the identified binding sites.

EpiSearch analysis, used in conjunction with mimotope mapping, predicted four potential epitopic sites centered around the residues Lysine 104 (K104), Serine 110 (S110), Histidine 214 (H214), and Tryptophan 312 (W312). nih.govresearchgate.net These residues serve as focal points for the conformational epitopes. For instance, the site centered at K104 is located on a loop of the α chain at the N-terminus of the protein, while the site centered at W312 is on a beta-strand of the β chain at the C-terminus. researchgate.netresearchgate.net

Table 2: Predicted Critical Central Residues for IgE Binding on Amb a 1 This interactive table highlights the key amino acid residues predicted to be at the center of the four major IgE-binding epitopes of Amb a 1. nih.govresearchgate.net

Central ResidueFull Name3-Letter Code1-Letter CodeEpitope Group
Lysine 104 LysineLysKGroup 1
Serine 110 SerineSerSGroup 3
Histidine 214 HistidineHisHGroup 4
Tryptophan 312 TryptophanTrpWGroup 2

Structural Homology Modeling of this compound and its Immunological Implications

In the absence of an experimentally determined structure from methods like X-ray crystallography, homology modeling provides a powerful tool to generate a three-dimensional model of a protein based on the known structure of a related homologous protein. mdpi.comfrontiersin.org For Amb a 1, a 3D homology model was generated using the Phyre2 protein fold recognition server. researchgate.netresearchgate.net

This structural model has been indispensable for understanding the allergen's immunological properties. Its primary application has been to visualize the location of the IgE-binding epitopes identified through peptide mapping. nih.gov By mapping the mimotope-aligned sequences onto the surface of the 3D model, researchers could confirm that the identified epitopes are surface-exposed and accessible to antibodies, a prerequisite for an allergenic epitope. researchgate.netnih.gov

Immunological Mechanisms of Ragweed Antigen K

Ragweed Antigen K Interaction with Antigen-Presenting Cells

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are pivotal in orchestrating the adaptive immune response to allergens. They act as sentinels, capturing and processing foreign antigens to present them to T-lymphocytes.

While direct studies on the internalization and processing of isolated this compound (Amb a 2) by dendritic cells are limited, research on ragweed subpollen particles (SPPs), which contain Amb a 2 and other allergens, provides valuable insights into these initial steps of the allergic cascade.

Dendritic cells are strategically located in tissues that are in direct contact with the external environment, such as the respiratory mucosa. Upon inhalation, ragweed SPPs, which are of a respirable size, are readily captured by these resident DCs through phagocytosis nih.gov. Once internalized, the allergenic proteins within these particles, including Antigen K, are subjected to the cell's antigen processing machinery. This process involves the degradation of the protein into smaller peptide fragments within the endosomal/lysosomal compartments of the DC wikipedia.org. These compartments contain a variety of proteases that cleave the allergen into peptides of optimal length for loading onto Major Histocompatibility Complex (MHC) class II molecules wikipedia.orgyoutube.com. The resulting peptide-MHC class II complexes are then transported to the surface of the dendritic cell for presentation to CD4+ T-helper cells youtube.comkhanacademy.org.

The interaction between ragweed allergens and dendritic cells extends beyond simple uptake and processing. Components of ragweed pollen have been shown to actively modulate DC function, promoting a state of activation that is conducive to an allergic response. Studies on ragweed SPPs have demonstrated that their phagocytosis by human monocyte-derived dendritic cells leads to a significant upregulation of key co-stimulatory molecules on the DC surface, including CD40, CD80, and CD86 nih.govpulmonarychronicles.com.

This upregulation is a critical step in the initiation of an adaptive immune response, as these co-stimulatory molecules are essential for the effective activation of naive T-cells. The engagement of the T-cell receptor with the peptide-MHC class II complex on the DC (Signal 1) in the absence of co-stimulation (Signal 2) can lead to T-cell anergy or tolerance. However, the increased expression of CD80 and CD86 on DCs that have encountered ragweed allergens provides the necessary second signal for T-cell activation and proliferation nih.govfrontiersin.orgexplorationpub.com. Furthermore, activated DCs also release a profile of cytokines that influences the subsequent differentiation of T-helper cells nih.gov.

Co-stimulatory MoleculeFunction in T-Cell ActivationUpregulation by Ragweed SPPs
CD80 (B7-1) Binds to CD28 on T-cells, providing a crucial co-stimulatory signal for T-cell activation and survival.Observed
CD86 (B7-2) Also binds to CD28 on T-cells, delivering a potent co-stimulatory signal that promotes T-cell proliferation and cytokine production.Observed
CD40 Interacts with CD40L on T-cells, leading to reciprocal activation of both DCs and T-cells, enhancing the immune response.Observed

T-Cell Recognition and Activation by this compound

The presentation of this compound-derived peptides by dendritic cells to T-cells is a central event in the development of ragweed allergy. This interaction leads to the activation and proliferation of allergen-specific T-cells, which in turn orchestrate the downstream inflammatory response.

A hallmark of a T-cell mediated immune response is the proliferation of T-cells upon encountering their specific antigen. Studies have confirmed that T-cells from individuals allergic to ragweed exhibit a proliferative response when exposed to purified recombinant this compound (Amb a 2) nih.gov. This demonstrates that Amb a 2 contains epitopes that are recognized by the T-cell receptors of sensitized individuals, leading to T-cell activation and clonal expansion nih.gov.

T-cell proliferation assays are a standard method to assess the immunogenicity of an allergen at the cellular level researchgate.netdoi.org. In these assays, peripheral blood mononuclear cells (PBMCs) from allergic donors are cultured in the presence of the purified allergen. The subsequent proliferation of T-cells is measured, typically by the incorporation of a radioactive tracer or a fluorescent dye youtube.com. The robust proliferation of T-cells in response to purified Amb a 2 underscores its importance as a T-cell antigen in the context of ragweed allergy nih.gov.

Allergen StimulantT-Cell Response in Ragweed Allergic PatientsReference
Purified Recombinant Amb a 2Proliferation nih.gov
Whole Ragweed Pollen ExtractProliferation nih.gov

The recognition of this compound by T-cells is contingent upon the presentation of its peptide fragments by MHC class II molecules on the surface of APCs wikipedia.orgyoutube.comnih.gov. The specific regions of the Amb a 2 protein that are processed and loaded onto MHC molecules are known as T-cell epitopes. While the complete repertoire of Amb a 2 T-cell epitopes has not been exhaustively mapped, it is understood that these epitopes bind within the peptide-binding groove of the MHC class II molecule wikipedia.orgnih.gov. The nature of the amino acid residues within these epitopes and their interaction with the MHC molecule and the T-cell receptor determines the strength and quality of the ensuing immune response.

Upon activation by dendritic cells presenting this compound peptides, naive CD4+ T-helper (Th) cells differentiate into distinct effector subsets, each characterized by a specific cytokine profile and function. In the context of allergy, the immune response is predominantly skewed towards a T-helper type 2 (Th2) phenotype nih.govnih.govyoutube.comyoutube.com.

While direct studies on the Th1/Th2 polarization in response to purified Amb a 2 are not extensively available, the general paradigm of allergic sensitization to aeroallergens strongly suggests a Th2-dominant response. The cytokine microenvironment created by the dendritic cell at the time of T-cell priming is a critical determinant of this polarization. Factors present in ragweed pollen can influence DCs to produce cytokines that promote Th2 differentiation nih.gov.

Th2 cells are characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) healthmatters.io.

IL-4 is a key cytokine that drives the differentiation of naive T-cells into Th2 cells and is essential for the production of IgE antibodies by B-cells.

IL-5 is crucial for the development, activation, and survival of eosinophils, which are prominent inflammatory cells in allergic reactions.

IL-13 shares many functions with IL-4 and is a major mediator of allergic inflammation, contributing to airway hyperresponsiveness and mucus production.

In contrast, a T-helper type 1 (Th1) response, characterized by the production of Interferon-gamma (IFN-γ), is associated with cell-mediated immunity against intracellular pathogens and is generally suppressed in allergic individuals healthmatters.io. The imbalance in the Th1/Th2 ratio, with a predominance of Th2 activity, is a central feature of the immunopathology of ragweed allergy.

T-Helper SubsetKey CytokinesRole in Ragweed Allergy
Th1 IFN-γGenerally suppressed; associated with non-allergic responses.
Th2 IL-4, IL-5, IL-13Promotes IgE production, eosinophilic inflammation, and other allergic manifestations.

B-Cell Responses and Antibody Production to this compound

Exposure to this compound elicits a robust B-cell response, leading to the production of both allergen-specific Immunoglobulin E (IgE) and Immunoglobulin G (IgG) antibodies frontiersin.orgnih.gov. In atopic individuals, sensitization to ragweed pollen results in the production of IgE antibodies, which are central to the allergic reaction nih.govalpco.com. Subsequent exposure to the allergen leads to an increase in these specific IgE levels nih.gov. This compound is a major allergen, with over 95% of ragweed-allergic individuals being sensitized to it nih.gov. Studies have shown that Amb a 1-specific IgE can account for more than 50% of the total ragweed pollen-specific IgE in a majority of allergic patients nih.govresearchgate.net.

In addition to IgE, exposure to this compound also induces the production of specific IgG antibodies frontiersin.orgnih.gov. While non-atopic individuals may produce IgG antibodies in response to allergens, the response in atopic individuals is characterized by the prominent production of IgE nih.gov. Allergen-specific immunotherapy for ragweed allergy has been shown to induce a significant increase in allergen-specific IgG antibodies frontiersin.orgjohnshopkins.edu. This IgG response is thought to play a "blocking" role by competing with IgE for binding to the allergen, thereby preventing the activation of effector cells like mast cells and basophils frontiersin.orgnih.gov. The kinetics of IgE and IgG responses can differ, with the IgE response often being more sensitive to initial stimulation by the allergen johnshopkins.edu.

IgE cross-reactivity occurs when IgE antibodies originally produced against a specific allergen, such as this compound, recognize and bind to structurally similar allergens from other sources nih.gov. This phenomenon is based on the homology of amino acid sequences and, more specifically, the conservation of B-cell epitopes between the allergens nih.gov. This compound (Amb a 1) shares significant sequence identity with its homologs in other plants, leading to IgE cross-reactivity.

A notable example of cross-reactivity is observed between Amb a 1 and its homolog in mugwort pollen, Art v 6. Studies have demonstrated that IgE antibodies from individuals co-sensitized to both ragweed and mugwort can cross-react between Amb a 1 and Art v 6 researchgate.net. This cross-reactivity is substantial, with Amb a 1-specific IgE largely cross-reacting with Art v 6 researchgate.net. Similarly, cross-reactivity has been shown with profilins from other pollens like birch (Bet v 2) and timothy grass (Phl p 12) through the ragweed allergen Amb a 8 nih.govresearchgate.net.

The structural basis for this cross-reactivity lies in shared antigenic regions, or B-cell epitopes, on the surfaces of these homologous allergens researchgate.net. Even with high sequence identity, minor differences in these epitopes can influence the extent of cross-reactivity nih.gov. For instance, while Amb a 1 contains a greater number of IgE epitopes and can elicit a more diverse IgE response, Art v 6 can act as the primary sensitizer in regions with high mugwort pollen exposure, leading to subsequent sensitization to Amb a 1 through cross-recognition researchgate.net.

The production of different immunoglobulin isotypes, particularly IgE and IgG, in response to this compound is a tightly regulated process involving complex interactions within the immune system nih.gov. The differentiation of B cells into plasma cells that secrete specific antibody isotypes is influenced by cytokines produced by T helper cells. The cytokine microenvironment plays a pivotal role in determining whether a B cell will undergo class switching to produce IgE or IgG.

Studies have shown differential regulation of isotype production in response to ragweed and purified Amb a 1. In atopic individuals who have not undergone desensitization, the response to Amb a 1 is vigorous and predominantly involves the production of IgE, with a notable response from genes of the gamma2-alpha2 sequence nih.gov. This suggests a potential link between the atopic state and the selective activation of specific parts of the immunoglobulin gene sequence nih.gov. In contrast, the response in non-sensitive individuals is characterized by the production of various IgG subclasses without a significant IgE response nih.gov.

Allergen-specific immunotherapy provides further insight into the regulation of isotype production. Successful immunotherapy is associated with a shift in the immune response, characterized by an increase in the production of allergen-specific IgG, particularly IgG4, and a stabilization or decrease in IgE levels over time frontiersin.orgnih.gov. These "blocking" IgG antibodies are believed to modulate the immune response by inhibiting IgE-facilitated allergen presentation to T cells and preventing the cross-linking of IgE on mast cells and basophils frontiersin.orgnih.gov. The regulation of IgE production is also influenced by the low-affinity IgE receptor, FcεRII (CD23), which is expressed on B cells .

Role of this compound in Type 2 Immune Responses

This compound plays a central role in the initiation and effector phases of type 2 immune responses, which are characteristic of allergic diseases. The process begins with sensitization, where initial exposure to the allergen in susceptible individuals leads to the production of antigen-specific IgE antibodies nih.govalpco.com. These IgE antibodies then bind to high-affinity IgE receptors (FcεRI) on the surface of mast cells and basophils alpco.com.

Upon subsequent exposure, this compound cross-links the IgE molecules bound to these effector cells kuleuven.be. This cross-linking triggers a signaling cascade within the mast cells and basophils, leading to their activation and degranulation alpco.comkuleuven.be. This activation results in the immediate release of pre-formed inflammatory mediators, such as histamine (B1213489) and tryptase, and the rapid synthesis of other pro-inflammatory molecules like leukotrienes and cytokines alpco.comkcl.ac.uk. These mediators are responsible for the acute symptoms of allergic reactions, including itching, swelling, and bronchoconstriction alpco.com.

The activation of mast cells and basophils by this compound is a key event in the pathophysiology of allergic rhinitis (hay fever) and asthma researchgate.net. The sensitivity of these cells to the allergen, as measured by antigen-induced histamine release, is significantly higher in allergic individuals compared to non-allergic individuals nih.gov. This IgE-mediated activation of mast cells and basophils is a hallmark of type I hypersensitivity reactions kuleuven.be.

Table 2: Key Molecules in this compound-Mediated Type 2 Immunity

Molecule Role
This compound (Amb a 1) Initiates the allergic cascade through sensitization and subsequent activation of effector cells.
Immunoglobulin E (IgE) Binds to mast cells and basophils, acting as a receptor for the allergen alpco.com.
Mast Cells Effector cells that degranulate upon activation, releasing inflammatory mediators alpco.com.
Basophils Circulating effector cells that also release histamine and other mediators upon activation kcl.ac.uk.
Histamine A primary mediator responsible for many of the acute symptoms of allergy alpco.com.

Contribution of this compound to Eosinophilic Inflammation

The inflammatory response in allergic reactions to ragweed pollen is characteristic of a Type 2 immune response, a hallmark of which is eosinophilic inflammation. allergyasthmanetwork.orgnih.gov As a significant allergen, Amb a 2 is a potent trigger of the signaling cascade that leads to the recruitment and activation of eosinophils in affected tissues.

The process begins when Amb a 2 is recognized by specific IgE antibodies bound to the surface of mast cells and basophils. This cross-linking event initiates the degranulation of these cells and the release of pre-formed inflammatory mediators. Concurrently, antigen-presenting cells (APCs) process Amb a 2 and present its T-cell epitopes to naive T-helper (Th) cells. In allergic individuals, this interaction preferentially drives the differentiation of Th cells into the Th2 phenotype.

These activated Th2 cells orchestrate the eosinophilic inflammation by releasing a specific set of cytokines:

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) : These cytokines stimulate B-cells to switch their antibody production to the IgE isotype, further sensitizing the immune system to Amb a 2. They also act on epithelial cells to promote mucus production and increase the expression of molecules that attract eosinophils. allergyasthmanetwork.org

Interleukin-5 (IL-5) : This is the primary cytokine responsible for the development, maturation, survival, and activation of eosinophils. allergyasthmanetwork.org

The release of these cytokines, along with chemokines such as eotaxins, creates a chemotactic gradient that recruits eosinophils from the bloodstream into the site of the allergic reaction, for example, the airways or conjunctiva. allergyasthmanetwork.org Once in the tissue, activated eosinophils release their own array of pro-inflammatory mediators, including cytotoxic granule proteins and reactive oxygen species, which contribute to tissue damage and the chronic inflammation associated with allergic diseases. nih.gov

ComponentRole in Eosinophilic Inflammation Induced by Amb a 2
Amb a 2 (Antigen K)Initiates the allergic cascade via IgE cross-linking and Th2 cell activation.
Th2 CellsProduce key cytokines (IL-4, IL-5, IL-13) that orchestrate the eosinophilic response.
IL-5Promotes eosinophil development, recruitment, and activation. allergyasthmanetwork.org
IL-4 / IL-13Stimulate IgE production and expression of eosinophil-attracting molecules. allergyasthmanetwork.org
EosinophilsInfiltrate tissues and release pro-inflammatory mediators, causing damage and chronic inflammation. nih.gov

Regulatory Immune Responses Modulated by this compound

While exposure to Amb a 2 in sensitized individuals drives a pro-inflammatory Th2 response, the immune system also has regulatory pathways that can be modulated by this antigen. These pathways are central to the mechanisms of natural tolerance and are the primary target of allergen-specific immunotherapy.

A key goal of allergen-specific immunotherapy is to shift the immune response from a dominant, pro-allergic Th2 profile to a non-allergic Th1 or a tolerant phenotype. uoa.grnih.govnih.gov This process, known as immune deviation, involves altering the cytokine environment to suppress Th2 cells and promote Th1 cells. Th1 cells are characterized by the production of Interferon-gamma (IFN-γ), which can inhibit the proliferation of Th2 cells and block IgE production. nih.gov

Standard immunotherapy with whole allergen extracts carries the risk of IgE-mediated side effects. To circumvent this, modern approaches utilize modified allergens, or hypoallergens. The principle is to engineer the allergen molecule—in this case, Amb a 2—to reduce or eliminate its binding sites for IgE, thereby decreasing its ability to trigger immediate allergic reactions. Crucially, the T-cell epitopes on the molecule are preserved.

When such a modified Amb a 2 is administered, it can still be processed by APCs and presented to T-cells. However, without the strong IgE-mediated inflammatory signals, the APCs are more likely to produce cytokines like Interleukin-12 (IL-12), which are potent inducers of Th1 differentiation. This leads to the generation of Amb a 2-specific Th1 cells that produce IFN-γ. The resulting shift in the cytokine milieu helps to suppress the existing Th2 response and re-direct the immune system towards a non-allergic state. uoa.grnih.gov

FeatureTh2 Response (Allergic)Th1 Response (Non-Allergic/Modified)
Primary Antigen Form Native this compound (Amb a 2)Modified this compound (Hypoallergen)
Key Cytokines IL-4, IL-5, IL-13IFN-γ, IL-12
Antibody Isotype IgEIgG
Key Effector Cell Eosinophil, Mast CellMacrophage
Clinical Outcome Allergic InflammationTolerance / Non-allergic response

Another critical mechanism for establishing tolerance to allergens is the induction of regulatory T-cells (Tregs). nih.gov Exposure to allergens like Amb a 2, particularly in the context of immunotherapy or continuous natural exposure, can lead to the generation of antigen-specific Tregs. uoa.grnih.gov These cells are specialized to suppress immune responses and maintain tolerance.

There are several subsets of Tregs, including natural Tregs (nTregs) and inducible Tregs (iTregs) that develop in the periphery from conventional T-cells upon antigen stimulation. nih.gov In the context of allergy, two important types of iTregs are:

Foxp3+ Tregs : These cells are a major regulatory lineage that can suppress the function of various immune cells, including Th1, Th2, and APCs, through both cell-to-cell contact and the secretion of inhibitory cytokines.

Type 1 Regulatory (Tr1) cells : These cells are characterized by their high production of Interleukin-10 (IL-10). nih.gov

Upon exposure to Amb a 2, APCs can induce the differentiation of naive T-cells into these Treg subsets. The function of these Amb a 2-specific Tregs is to actively downregulate the allergic response. They achieve this through several mechanisms:

Secretion of IL-10 : This potent anti-inflammatory cytokine suppresses the proliferation and cytokine production of Th2 cells, inhibits mast cell activation, and induces B-cells to produce blocking antibodies (IgG4) instead of IgE. nih.gov

Secretion of Transforming Growth Factor-beta (TGF-β) : TGF-β also has strong immunosuppressive properties, inhibiting the function of effector T-cells and promoting tissue repair.

Direct Suppression of Effector Cells : Tregs can directly suppress the activity of Th2 cells and other inflammatory cells, preventing their activation and effector functions. uoa.gr

The induction of a robust population of Tregs specific for T-cell epitopes of Amb a 2 is therefore a cornerstone of long-term tolerance to ragweed pollen.

Regulatory Cell / CytokinePrimary Function in Amb a 2 Tolerance
Foxp3+ TregsBroad suppression of effector T-cells and antigen-presenting cells.
Tr1 CellsProduce high levels of IL-10 to suppress Th2 responses. nih.gov
IL-10Inhibits Th2 cytokine production, promotes IgG4, and reduces inflammation. nih.gov
TGF-βSuppresses effector T-cell function and promotes immune homeostasis.

Cellular and Molecular Pathways Elicited by Ragweed Antigen K

Intracellular Signaling Cascades Triggered by Ragweed Antigen K Exposure

Exposure to this compound, often delivered via subpollen particles (SPPs), initiates a cascade of intracellular signaling events within various immune cells, particularly dendritic cells (DCs) and T cells. promega.canih.gov These pathways are crucial for translating the external stimulus into intracellular responses that drive allergic inflammation.

Activation of Downstream Signaling Pathways within Immune Cells (e.g., STAT6)

A key signaling pathway activated by components of ragweed pollen, including likely this compound, involves the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 plays a central role in mediating biological responses induced by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), cytokines strongly associated with allergic reactions. qkine.comutmb.edu Upon binding of IL-4 or IL-13 to their receptors (which include the IL-4 receptor alpha chain), receptor-associated kinases, such as JAK1, JAK3, or Tyk2, phosphorylate tyrosine residues on the receptor. qkine.com STAT6 is then recruited to these phosphorylated sites via its Src homology 2 (SH2) domain and subsequently phosphorylated on Tyr641. qkine.com Phosphorylated STAT6 molecules dimerize, translocate to the nucleus, and regulate the transcription of genes involved in allergic inflammation and airway hyperresponsiveness. qkine.com Studies have shown that STAT6 deficiency can reduce levels of Th2-associated cytokines like IL-4, IL-5, and IL-13 in CD4+ T cells. cellsignal.com

Generation of Reactive Oxygen Species (ROS) and NAD(P)H Oxidase Activity in Response to this compound

Ragweed pollen and its subpollen particles possess intrinsic NAD(P)H oxidase activity, which catalyzes the production of superoxide (B77818) anions. promega.canih.govuniprot.org Exposure to ragweed SPPs has been shown to increase intracellular levels of reactive oxygen species (ROS) in human monocyte-derived dendritic cells (moDCs). promega.canih.gov This generation of ROS is, at least partly, mediated by the intrinsic NAD(P)H oxidase activity of the SPPs. promega.ca Oxidative stress induced by ragweed pollen-derived NAD(P)H oxidases is considered a critical signal that augments antigen-induced allergic airway inflammation. uniprot.orgorigene.com ROS play a significant role in DC activation and maturation. elifesciences.org Studies have demonstrated that ragweed extract can induce oxidative stress in DCs, and this oxidative stress contributes to DC activation and cytokine secretion. elifesciences.org

Table 1: Key Intracellular Signaling Components and Associated Molecules

ComponentRole in Ragweed ResponseAssociated Molecules/Pathways
STAT6Activated downstream of IL-4/IL-13 signaling; regulates allergic gene expression. qkine.comIL-4, IL-13, JAK1, JAK3, Tyk2, gene transcription qkine.com
Reactive Oxygen Species (ROS)Generated by pollen-derived NAD(P)H oxidase; induce oxidative stress in immune cells. promega.canih.govSuperoxide anion, Hydrogen peroxide, NAD(P)H oxidase promega.canih.gov
NAD(P)H OxidaseEnzyme activity present in ragweed pollen/SPPs; catalyzes ROS production. promega.canih.govuniprot.orgSuperoxide anion, NADPH promega.canih.govuniprot.org

Cytokine and Chemokine Profiles Induced by this compound

This compound and its associated pollen components induce the production of a variety of cytokines and chemokines from immune cells, influencing the type and magnitude of the immune response.

Production of Pro-inflammatory and Th2-Associated Cytokines (e.g., IL-4, IL-5, IL-13)

Ragweed extract and subpollen particles are potent inducers of pro-inflammatory and T helper 2 (Th2)-associated cytokines. Exposure of human moDCs to ragweed SPPs leads to increased production of cytokines including IL-6, TNF-α, IL-8, and IL-10. nih.gov Furthermore, co-culture of SPP-treated moDCs with T cells results in the induction of IL-4, particularly from T cells of allergic individuals. nih.gov IL-4, along with IL-5 and IL-13, are classic Th2 cytokines that play crucial roles in the pathogenesis of allergic diseases, promoting processes such as IgE production, eosinophil development and survival, and mucus production. cellsignal.comthermofisher.com Studies using ragweed allergenic extract have demonstrated the induction of IL-4, IL-5, and IL-13. mdpi.comthermofisher.com These cytokines contribute to the characteristic Th2-dominant immune response observed in ragweed allergy. thermofisher.commdpi.comthermofisher.com

Induction of Th1-Associated Cytokines (e.g., IFN-γ) by this compound

While ragweed is primarily associated with Th2 responses, exposure to ragweed SPPs can also induce the production of the T helper 1 (Th1)-associated cytokine Interferon-gamma (IFN-γ) from T cells, in both allergic and non-allergic subjects. nih.gov Some research suggests that while Th2 responses are dominant, IFN-γ production can occur and may be influenced by factors such as the form of the allergen or co-stimulatory signals. nih.govuniprot.orguniprot.org For instance, certain immunomodulatory approaches using ragweed allergen linked to immunostimulatory sequences have been shown to increase IFN-γ production while decreasing Th2 cytokines. nih.govuniprot.org

Release of Inflammatory Mediators from Degranulated Cells by this compound

Ragweed pollen extract can induce the release of inflammatory mediators from mast cells. This release includes biogenic amines such as histamine (B1213489) and serotonin. uniprot.org This process has been linked to the induction of mitochondrial ROS production in mast cells upon exposure to ragweed pollen extract, and appears to be independent of FcεRI-mediated stimuli. uniprot.org However, the release of enzymes like β-hexosaminidase, another marker of mast cell degranulation, was found to be decreased by mitochondrial ROS in sensitized cells exposed to ragweed extract. uniprot.org This suggests a complex interplay of signaling pathways in mediator release depending on the specific mediator and the context of the exposure.

Table 2: Cytokines and Mediators Induced by this compound and Pollen Components

Mediator CategoryExamplesRole/Association in Ragweed Response
Pro-inflammatory CytokinesIL-6, TNF-α, IL-8, IL-10Increased production in DCs exposed to ragweed SPPs. nih.gov
Th2-Associated CytokinesIL-4, IL-5, IL-13Key drivers of allergic inflammation, IgE production, eosinophilia, mucus production. cellsignal.comthermofisher.commdpi.comthermofisher.com
Th1-Associated CytokinesIFN-γCan be induced from T cells by ragweed SPPs in both allergic and non-allergic individuals. nih.gov
Inflammatory MediatorsHistamine, SerotoninReleased from mast cells upon exposure to ragweed extract, linked to mitochondrial ROS. uniprot.org

Mechanisms of Immune Cell Migration and Recruitment in Response to this compound

The immune response to this compound involves the orchestrated movement and accumulation of immune cells to specific locations within the body. This process is driven by a complex interplay of chemokines, adhesion molecules, and cytokines. Following exposure and processing by antigen-presenting cells (APCs), such as dendritic cells, this compound peptides are presented to T cells, initiating an adaptive immune response. jci.org In allergic individuals, this typically leads to the differentiation of naive T cells into Th2 cells. jci.org

Chemotaxis and Accumulation of Th2 Cells in Lymphoid Tissues and Local Sites

Th2 cells play a critical role in orchestrating allergic inflammation. After activation in lymphoid tissues, such as lymph nodes, sensitized Th2 cells migrate to the sites of allergen exposure, such as the nasal mucosa or lungs. karger.comthermofisher.com This migration is guided by chemokines, which are small signaling proteins that attract specific cell types expressing the corresponding chemokine receptors. Th2 cells preferentially express chemokine receptors such as CCR4 and CCR8. karger.comrug.nl Ligands for these receptors, including thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22), are produced by various cells, including dendritic cells and B lymphocytes, in lymphoid tissues and inflamed tissues, facilitating Th2 cell recruitment. karger.com

In addition to chemokine signaling, adhesion molecules are crucial for Th2 cell migration from the bloodstream into tissues. High affinity adhesive interactions have been described between VCAM-1 (Vascular Cell Adhesion Molecule-1), expressed on endothelial cells, and VLA-4 (Very Late Antigen-4, also known as α4β1 integrin), expressed on differentiated Th2 cells. rug.nl These interactions enable Th2 cells to adhere to the vascular endothelium and subsequently transmigrate into the surrounding tissue. rug.nlallergiezentrum.org Studies have shown that differences in integrin activation might contribute to the selective recruitment of T-cell subsets to the lung. rug.nl

The accumulation of Th2 cells in lymphoid tissues, such as cervical lymph nodes, can occur relatively early after nasal sensitization with ragweed pollen. plos.org These accumulated Th2 cells can then produce key cytokines, including IL-4, IL-5, and IL-13, which further promote the allergic response. thermofisher.comuzh.ch

Mechanisms of Eosinophil Infiltration Mediated by this compound

Eosinophils are prominent effector cells in allergic inflammation, and their infiltration into tissues is a hallmark of allergic diseases like asthma and allergic rhinitis. allergiezentrum.orgnih.govfrontiersin.org this compound contributes to eosinophil recruitment through mechanisms largely mediated by the Th2 cytokines, particularly IL-5 and IL-13, and specific chemokines. thermofisher.comuzh.chnih.govoup.com

IL-5 is a key cytokine responsible for the growth, differentiation, survival, and activation of eosinophils. nih.gov Produced primarily by Th2 cells and Type 2 innate lymphoid cells (ILC2s), IL-5 promotes the release of eosinophils from the bone marrow and enhances their survival in tissues. thermofisher.comnih.govaai.org

Chemokines belonging to the eotaxin family (CCL11, CCL24, CCL26) and other CC chemokines like CCL5 (RANTES), CCL7 (MCP-3), and CCL8 (MCP-4) are potent chemoattractants for eosinophils. karger.comnih.gov Eosinophils express the chemokine receptor CCR3, which binds to eotaxins and other chemokines, guiding their migration along chemokine gradients to the site of inflammation. karger.comnih.gov

The migration of eosinophils from the vasculature into tissues also involves adhesion molecules. Similar to Th2 cells, the interaction between VLA-4 on eosinophils and VCAM-1 on endothelial cells is critical for eosinophil diapedesis. allergiezentrum.orgfrontiersin.org Pro-inflammatory cytokines such as IL-1, IL-12, and TNF-α can up-regulate endothelial adhesion molecules, including VCAM-1, thereby favoring eosinophil infiltration. frontiersin.org

Studies in animal models have demonstrated that challenge with ragweed antigen extract can induce a significant infiltration of eosinophils in the airways or peritoneal cavity. jci.orgaai.org This infiltration is often associated with increased levels of Th2 cytokines like IL-5. aai.org The proteolytic activity of some ragweed allergens, such as Amb a 11, has also been shown to contribute to allergic inflammation, including eosinophil infiltrates. nih.gov While IgE-mediated pathways can induce eosinophil migration, T cells appear to play a central role in the pathogenesis of eosinophilic infiltration in response to ragweed sensitization. plos.org

Data from a mouse model of allergic inflammation immunized and challenged with ragweed antigen extract showed significantly increased numbers of eosinophils in peritoneal lavage fluid compared to control groups. aai.org This was paralleled by elevated levels of IL-4 and IL-5 in the peritoneal cavity. aai.org

Table: Leukocyte Counts in Peritoneal Lavage Fluid from Ragweed-Immunized and -Challenged Mice aai.org

Cell TypeNaive (mean ± SEM)Sensitized (mean ± SEM)Sensitized plus Challenged (mean ± SEM)
Total Cells1.8 ± 0.2 x 10^62.1 ± 0.3 x 10^66.5 ± 0.8 x 10^6
Eosinophils0.03 ± 0.01 x 10^60.04 ± 0.01 x 10^63.1 ± 0.5 x 10^6
Lymphocytes1.2 ± 0.1 x 10^61.4 ± 0.2 x 10^62.2 ± 0.3 x 10^6
Neutrophils0.1 ± 0.02 x 10^60.1 ± 0.03 x 10^60.5 ± 0.1 x 10^6
Macrophages0.5 ± 0.1 x 10^60.6 ± 0.1 x 10^60.7 ± 0.1 x 10^6

*Significantly increased compared to naive and sensitized groups. aai.org

Advanced Methodologies in Ragweed Antigen K Research

Recombinant Production and Purification Strategies for Ragweed Antigen K

Recombinant DNA technology allows for the production of specific allergens like this compound in controlled laboratory settings, offering advantages over purification from natural pollen extracts, such as higher purity and consistency.

Expression Systems (e.g., Baculovirus-Insect Cell, E. coli) for Recombinant this compound Production

Various expression systems are employed for the production of recombinant allergens, including ragweed antigens. The choice of expression system can significantly impact the folding, post-translational modifications, and ultimately, the biological activity and immunoreactivity of the recombinant protein.

E. coli: Escherichia coli is a widely used system for recombinant protein production due to its rapid growth, ease of genetic manipulation, and high expression levels. However, E. coli is a prokaryotic system and lacks the machinery for complex post-translational modifications like glycosylation, which can be important for the full biological activity and IgE binding of some allergens. Studies have noted that using E. coli for expressing certain ragweed allergens, such as Amb a 1, has not consistently yielded fully functional proteins, potentially due to the absence of proper folding or modifications. mdpi.complos.org Despite this, E. coli has been used for expressing domains or fragments of ragweed allergens like Amb a 1, which have shown comparable T-cell reactivity to natural allergens. plos.org

Baculovirus-Insect Cell: Eukaryotic expression systems, such as the baculovirus-insect cell system, are often preferred for producing recombinant proteins that require proper folding, disulfide bond formation, and post-translational modifications like glycosylation to maintain their native conformation and biological activity. The baculovirus-insect cell system has been successfully used for the production of recombinant ragweed allergens, including Amb a 1, yielding proteins with allergenic properties similar to their natural counterparts. mdpi.commdpi.com This system is particularly advantageous for allergens where glycosylation or complex folding is critical for IgE-binding epitopes.

While the provided search results primarily discuss recombinant expression of Amb a 1 and Amb a 11, the principles and challenges apply to other ragweed allergens like Amb a 2. The selection of an appropriate expression system for recombinant Amb a 2 would depend on its specific structural characteristics and the importance of post-translational modifications for its function and immunoreactivity.

Chromatographic and Other Purification Techniques for Research-Grade this compound

Obtaining highly pure, research-grade this compound is crucial for accurate biochemical and immunological studies. Various chromatographic techniques are employed for this purpose, building upon methods initially developed for purifying allergens from natural pollen extracts.

Early methods for isolating ragweed antigens, including Antigen K (Amb a 2), involved sequential precipitation steps followed by chromatographic techniques. vulcanchem.com Modern purification strategies for both natural and recombinant ragweed allergens typically involve multi-step chromatography.

Techniques commonly used include:

Ammonium Sulfate Precipitation: This is often an initial step to concentrate proteins from crude extracts. nih.govbac-lac.gc.ca

Ion Exchange Chromatography: This method separates proteins based on their charge. Q-sepharose and S-sepharose chromatography have been used in the purification of ragweed antigens. nih.gov DEAE-cellulose chromatography has also been employed. researchgate.net

Gel Filtration Chromatography (Size Exclusion Chromatography): This separates proteins based on their size. bac-lac.gc.ca

Affinity Chromatography: This technique utilizes the specific binding affinity between the protein of interest and a ligand immobilized on a matrix. For recombinant proteins with affinity tags (e.g., His-tag), affinity chromatography is a primary purification step. mdpi.comresearchgate.net

Reverse Phase HPLC: This high-resolution technique can be used for final purification and characterization of protein homogeneity. nih.gov

The specific combination of chromatographic steps is optimized based on the source (natural or recombinant) and the physicochemical properties of the target allergen, this compound, to achieve high purity for downstream immunological assays.

In Vitro Immunological Assays for this compound Activity

In vitro immunological assays are indispensable tools for characterizing the activity of this compound and evaluating its interactions with components of the immune system, particularly antibodies and lymphocytes from allergic individuals.

Enzyme-Linked Immunosorbent Assays (ELISA) for Antibody Binding to this compound

ELISA is a widely used technique to detect and quantify allergen-specific antibodies, particularly IgE and IgG, in patient sera. This assay is crucial for assessing sensitization profiles and evaluating the antibody response to allergens like this compound.

In a typical ELISA for allergen-specific IgE, plates are coated with the allergen (e.g., this compound). Patient serum is then added, and if allergen-specific IgE antibodies are present, they will bind to the immobilized allergen. Bound IgE is subsequently detected using an enzyme-conjugated anti-human IgE antibody, followed by the addition of a substrate that produces a detectable signal (e.g., color change). mdpi.complos.orgbiopanda.co.uk

ELISA can also be used to measure allergen-specific IgG antibodies, which are important in evaluating the immune response induced by allergen-specific immunotherapy. mdpi.comnih.gov Competition ELISA experiments can provide insights into the cross-reactivity between different allergens by assessing their ability to inhibit the binding of IgE to a specific immobilized allergen. nih.gov

Research findings using ELISA have demonstrated IgE binding to various ragweed allergens, including Amb a 1, and have been used to compare the IgE reactivity of natural and recombinant allergens. mdpi.commdpi.com For instance, studies have shown a strong correlation in IgE binding between natural and recombinant Amb a 1. mdpi.com

Basophil Activation and Mediator Release Assays Utilizing this compound

Basophil activation tests (BAT) are functional in vitro assays that measure the activation and degranulation of basophils upon exposure to an allergen. This assay is a valuable tool for assessing the biological activity of allergens and correlates with the release of mediators like histamine (B1213489), which are responsible for immediate allergic symptoms. capes.gov.brnih.govau.dkresearchgate.net

BAT typically involves incubating whole blood or isolated basophils from allergic individuals with varying concentrations of the allergen, such as this compound. Upon activation through IgE cross-linking on the basophil surface, basophils upregulate the expression of certain surface markers, such as CD63 and CD203c, which can be detected by flow cytometry. au.dkresearchgate.net The extent of CD63 or CD203c expression is a measure of basophil activation and degranulation. researchgate.net

Mediator release assays, such as the measurement of beta-hexosaminidase release from basophils or mast cells (e.g., using RBL cell lines expressing human FcεRI), also assess the functional activity of allergens. plos.orgmdpi.com These assays can demonstrate the dose-dependent allergenic activity of ragweed antigens. mdpi.com Studies have utilized RBL cell lines sensitized with sera from allergic patients to measure mediator release in response to ragweed allergens. plos.orgmdpi.com

BAT and mediator release assays provide a more direct measure of the biological potency of an allergen compared to IgE antibody levels alone and are used to evaluate the allergenic activity of natural and recombinant ragweed antigens. mdpi.commdpi.comnih.gov

Lymphocyte Proliferation and Cytokine Production Assays (e.g., ELISPOT) in Response to this compound

Lymphocyte activation, particularly of T cells, plays a critical role in the development and regulation of allergic responses. In vitro assays evaluating lymphocyte proliferation and cytokine production in response to allergens like this compound provide insights into the cellular immune response.

Lymphocyte proliferation assays measure the increase in DNA synthesis or cell division of lymphocytes (typically PBMCs) when cultured in the presence of an allergen. This indicates that the lymphocytes have been sensitized to the allergen and are undergoing an antigen-specific proliferative response. nih.govcapes.gov.br Studies have examined the proliferative responses of lymphocytes from allergic and non-allergic individuals to purified ragweed antigens, including Antigen K (Amb a 2). nih.gov

Cytokine production assays, such as ELISA or ELISPOT (Enzyme-Linked ImmunoSpot), measure the release of cytokines by lymphocytes stimulated with an allergen. ELISPOT is a sensitive technique that allows for the detection of cytokine-secreting cells at the single-cell level. nih.govaai.org By assessing the production of characteristic T helper cell cytokines (e.g., IL-4, IL-5, IL-13 for Th2 responses; IFN-γ for Th1 responses), researchers can characterize the type of immune response elicited by this compound. plos.orgnih.govaai.org

Studies using ELISPOT have investigated the cytokine production profiles of PBMCs from ragweed-sensitized individuals in response to ragweed extracts or specific allergen peptides, providing information on T-cell epitopes and the nature of the T-cell response. nih.govaai.org These assays are valuable for understanding the cellular mechanisms underlying ragweed allergy and for evaluating the immunomodulatory effects of potential therapeutic interventions.

Structural Biology Techniques Applied to this compound

Structural biology techniques are crucial for elucidating the three-dimensional arrangement of atoms within Amb a 1, providing insights into its function and interactions with the immune system. These methods help in understanding the molecular basis of its allergenicity.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins, including Amb a 1. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. trinity.eduunimelb.edu.au The resulting spectrum provides a "fingerprint" of the protein's secondary structure components, such as alpha-helices, beta-sheets, and unordered regions. trinity.edu

Studies utilizing CD spectroscopy on Amb a 1 isoforms have revealed characteristic spectra indicative of proteins with high beta-sheet content combined with a significant portion of unordered structures. nih.gov Analysis of CD patterns has indicated that different Amb a 1 isoforms may possess distinct structural features. nih.gov This technique is sensitive to protein structural changes and is suitable for assessing conformational stability. unimelb.edu.au

Application of X-ray Crystallography and Nuclear Magnetic Resonance (NMR) to this compound and Related Allergens

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional atomic structures of proteins. rcsb.orgresearchgate.netcreative-biostructure.com X-ray crystallography typically requires purified proteins to be crystallized, and the diffraction pattern produced by X-rays is analyzed to build an electron density map, from which the atomic structure is determined. rcsb.orgcreative-biostructure.com NMR spectroscopy, on the other hand, provides information on protein structure and dynamics in solution. rcsb.orgresearchgate.net

While obtaining high-resolution structures of Amb a 1 itself using these methods can be challenging, these techniques have been applied to other ragweed pollen allergens. For instance, the crystal structure of the ragweed allergen Amb a 11, a cysteine protease, has been determined by X-ray crystallography, providing insights into its fold and active site. nih.gov X-ray crystallography and NMR have also been used to determine the structures of other allergens, such as Group 2 mite allergens, which has helped in defining the structural basis for their antigenic relationships. allergen.orgallergen.org These structural insights are invaluable for understanding allergen-antibody interactions and mapping epitopes. frontiersin.org

Genomic and Proteomic Approaches in this compound Studies

Genomic and proteomic methodologies enable comprehensive analysis of the genes and proteins present in ragweed pollen, facilitating the identification and characterization of allergens like Amb a 1 and its variants.

Transcriptomic and Proteomic Profiling of Ragweed Pollen to Identify Antigen K

Transcriptomic and proteomic profiling involve the large-scale study of RNA transcripts and proteins, respectively, within a biological sample. These approaches have been applied to ragweed pollen to gain a deeper understanding of its molecular composition and identify potential allergens.

Combined transcriptomic and immunoproteomic approaches have been particularly effective in identifying novel ragweed pollen allergens. plos.orgmdpi.com By sequencing the RNA transcripts (transcriptomics) and analyzing the protein content (proteomics) of ragweed pollen, researchers can create comprehensive databases of potential protein sequences. plos.org When combined with IgE reactivity profiling using sera from allergic patients, these methods allow for the identification of proteins that are recognized by IgE antibodies and are therefore potential allergens. plos.orgmdpi.com This approach has led to the identification of hundreds of proteins in short ragweed pollen, including new Amb a 1 isoallergens and several novel candidate allergens. plos.org

Mass Spectrometry for Isoform and Glycoform Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the identity and quantity of molecules in a sample. In the context of Amb a 1, MS is crucial for analyzing its different isoforms and potential glycoforms.

Amb a 1 exists as a mixture of several isoforms with varying amino acid sequences. nih.gov Mass spectrometric analyses have been used to confirm the identity, purity, and isoform composition of purified Amb a 1 preparations. nih.gov MS techniques can differentiate between protein isoforms by detecting unique peptides derived from each variant after enzymatic digestion. polyquant.de This allows for the identification and even quantification of specific isoforms within a sample. polyquant.deresearchgate.net

Amb a 1 is known to be a glycoprotein, meaning it has carbohydrate (glycan) chains attached. mdpi.com Glycoforms are protein isoforms that differ only in their attached glycans. wikipedia.org Mass spectrometry, particularly native mass spectrometry, is a valuable tool for analyzing intact glycoproteins and characterizing their glycosylation patterns. researchgate.netwikipedia.org While specific detailed findings on Amb a 1 glycoforms via MS were not extensively covered in the provided snippets, MS is a standard technique for such analyses in glycoproteins. researchgate.netwikipedia.org Combining MS data with techniques like long-read RNA sequencing can further enhance the ability to identify and characterize protein isoforms. rna-seqblog.com

Animal Models for Investigating this compound Immunogenicity

Animal models play a vital role in studying the immunogenicity and allergenicity of this compound and in evaluating potential therapeutic strategies. These models allow researchers to investigate the in vivo immune responses triggered by Amb a 1.

Various animal models, including mice and rabbits, are utilized to study the immune responses to ragweed allergens. nih.govnih.govplos.orgdovepress.comresearchgate.net In mouse models, immunization with Amb a 1 or its isoforms can induce the production of allergen-specific antibodies, such as IgG and IgE, and stimulate T cell responses. nih.govplos.org Studies in BALB/c mice, a strain commonly used for allergic disease models due to its propensity for Th2-biased immune responses, have shown the induction of IgG1 and IgG2a antibodies and the production of cytokines like IL-4, IL-5, IL-13, and IFN-γ upon exposure to Amb a 1 domains. plos.orgdovepress.com Murine sensitization models have also been used to confirm the allergenicity of ragweed allergens like Amb a 11, demonstrating outcomes such as airway inflammation and the development of Th2 immune responses. nih.gov

Rabbit models have been employed to assess the immunogenicity of ragweed allergen extract-based immunotherapy vaccines. nih.govresearchgate.net By immunizing rabbits with different vaccine formulations, researchers can evaluate the induction of IgG antibodies against Amb a 1 and other ragweed allergens and determine the ability of these induced antibodies to block the binding of IgE from allergic patients. nih.govresearchgate.net These animal studies provide valuable insights into the potential efficacy of immunotherapy approaches. nih.gov While animal models have limitations compared to human asthma, they are essential for elucidating immunological mechanisms and evaluating interventions. dovepress.com

Summary of Amb a 1 Isoform Composition in Natural Ragweed Pollen

Amb a 1 IsoformPercentage in Natural Mixture
Isoform 0133%
Isoform 0216%
Isoform 0311%
Isoform 046%
Isoform 0534%

Data based on mass spectrometric analyses of natural Amb a 1 mixture. nih.gov

Antibody Responses in Mice Immunized with Amb a 1 Isoforms

Amb a 1 Isoform Used for ImmunizationInduced IgG Levels (Relative)Induced IgE Levels (Relative)
Isoform 01HigherHigher
Isoform 02LowerLower
Isoform 03LowerLower

Based on a mouse immunization model. nih.gov

Development and Characterization of Murine Sensitization Models for this compound

Murine models are widely used to study the allergic response to ragweed allergens, including this compound. These models aim to replicate key features of human allergic disease, such as allergic rhinitis and asthma. Common mouse strains utilized include BALB/c mice, known for their propensity to develop robust T helper 2 (Th2)-skewed immune responses and high IgE production, making them particularly suitable for studying allergic sensitization mdpi.combmrat.orge-ceo.org. C57BL/6 mice, which tend towards a Th1 response, are also used, sometimes highlighting strain-specific differences in allergic reactions mdpi.come-ceo.org.

Sensitization protocols typically involve administering ragweed pollen extract or purified ragweed antigens, such as this compound, via various routes. Common sensitization routes include intraperitoneal injection, which effectively primes systemic immune responses, and subcutaneous administration e-ceo.orgnih.gov. Intranasal sensitization is also frequently employed, mimicking natural exposure to airborne pollen and inducing local immune responses in the nasal mucosa and airways plos.orgfrontiersin.org. Following sensitization, mice are often subjected to repeated challenges with the allergen, usually via the intranasal or intratracheal routes, to elicit allergic symptoms and inflammation bmrat.orgfrontiersin.org.

Characterization of the allergic response in these murine models involves assessing a range of immunological and physiological parameters. Humoral responses are evaluated by measuring levels of total and allergen-specific antibodies, particularly IgE and IgG1, in serum e-ceo.orgnih.govplos.org. Cellular responses are assessed by quantifying inflammatory cell infiltration, such as eosinophils and neutrophils, in bronchoalveolar lavage fluid (BALF), nasal lavage fluid, and tissue sections plos.orgfrontiersin.orgnih.gov. Cytokine profiles, indicative of the type of immune response mounted (e.g., Th2 cytokines like IL-4, IL-5, and IL-13), are measured in lavage fluids or cell cultures e-ceo.orgfrontiersin.orgplos.orgaai.orgatsjournals.orgaai.org. Physiological outcomes, such as airway hyperresponsiveness (AHR), a hallmark of asthma, are often measured to assess the functional impact of allergic inflammation on the airways bmrat.orgnih.gov. In models of allergic rhinitis, nasal symptoms like sneezing and rubbing are also quantified e-ceo.orgplos.org.

These murine sensitization models provide valuable insights into the mechanisms underlying allergic sensitization to ragweed antigens like Antigen K, the subsequent development of allergic inflammation, and the physiological consequences. They serve as critical platforms for preclinical testing of novel therapeutic strategies aimed at mitigating ragweed allergy.

Utilization of Transgenic Mouse Models for T-Cell Epitope Studies of this compound

Transgenic mouse models, particularly those expressing human leukocyte antigen (HLA) molecules, are powerful tools for studying T-cell responses to allergens and identifying specific T-cell epitopes. Given that T-cell recognition of allergen-derived peptides presented by MHC class II molecules is central to initiating and perpetuating allergic responses, these models are highly relevant to understanding the immunogenicity of this compound.

HLA-transgenic mice are engineered to express specific human MHC class II alleles, such as HLA-DQ or HLA-DR, often in a mouse MHC class II-deficient background aai.orgaai.orgresearchgate.nettaconic.comtaconic.comp2infohouse.orgmdpi.com. This allows researchers to study how human-relevant MHC molecules present allergen peptides and how these complexes are recognized by T cells. While much of the research in this area has focused on other ragweed allergens like Amb a 1 or Amb a 5, the methodologies are directly applicable to this compound plos.orgaai.orgresearchgate.netp2infohouse.orgaai.orgresearchgate.netoup.comresearchgate.net.

In studies involving this compound, HLA-transgenic mice would be sensitized with the purified protein or specific peptides derived from its sequence. Subsequently, T-cell responses are assessed, typically by isolating lymphocytes (e.g., from lymph nodes or spleen) and stimulating them in vitro with the allergen or overlapping peptides spanning its sequence aai.orgresearchgate.netp2infohouse.orgmdpi.com. T-cell activation is measured by proliferation assays or by quantifying the production of cytokines, such as IFN-gamma, IL-4, IL-5, and IL-13 plos.orgaai.orgaai.orgmdpi.com.

Diagnostic and Research Applications of Ragweed Antigen K

Development of Immunodiagnostic Tools Utilizing Ragweed Antigen K

The utility of this compound (Amb a 2) in diagnostics is centered on its ability to bind specifically to Immunoglobulin E (IgE) antibodies in sensitized individuals. This property is harnessed in various in vitro assays to identify and quantify allergic sensitization to ragweed pollen.

Use of this compound in In Vitro Allergen-Specific IgE Measurement Techniques

Purified this compound is employed in several laboratory methods to measure allergen-specific IgE levels in patient serum. One of the foundational techniques in this area is the Radioallergosorbent Test (RAST). In this assay, Antigen K is bound to a solid phase, which is then incubated with a patient's serum. If IgE antibodies specific to Antigen K are present, they will bind to the immobilized allergen. The amount of bound IgE is then quantified using a radiolabeled anti-IgE antibody.

Research has demonstrated the clinical relevance of measuring IgE antibodies to Antigen K. In a study of 65 patients with ragweed hay fever, 88% showed IgE reactivity to Antigen K, highlighting its importance as a common sensitizing allergen. nih.gov The RAST inhibition assay, a variation of this technique, can be used to assess the cross-reactivity between different allergens. nih.gov Studies using this method have shown that both Antigen K and Antigen E (Amb a 1) can significantly inhibit IgE binding when Antigen K is on the solid phase, with Antigen E being a slightly more potent inhibitor. nih.gov This indicates the presence of shared allergenic epitopes between these two molecules. The sensitivity of the RAST inhibition assay for ragweed allergens typically ranges from 10 ng to 100 ng for 50% inhibition. nih.gov

Table 1: Frequency of IgE Reactivity to Ragweed Allergens in Sensitized Patients This interactive table summarizes the percentage of patients with ragweed hay fever who demonstrated elevated IgE antibody levels to various ragweed allergen components as determined by RAST.

Allergen Component Former Name Percentage of Reactive Patients (%)
Amb a 1 Antigen E 97%
Amb a 2 Antigen K 88%
Amb a 3 Ra3 51%
Amb a 4 - 28%
Amb a 5 Ra5 17%

Data sourced from Norman et al. (1976). nih.gov

Leveraging Epitope Mapping Data for Design of Component-Resolved Diagnostics for this compound

Component-resolved diagnostics (CRD) represents an advanced approach in allergy testing that moves beyond crude allergen extracts to measure a patient's sensitization profile to individual allergenic molecules. bsaci.orgnih.govjournals.co.za This method relies on the use of purified native or recombinant allergen components to provide a more precise understanding of a patient's sensitization, helping to distinguish between genuine sensitization and cross-reactivity. nih.govbiochemia-medica.com

The design of effective CRD relies on detailed knowledge of the allergenic epitopes—the specific parts of the allergen molecule that are recognized by IgE antibodies. While extensive epitope mapping has been conducted for the major ragweed allergen Amb a 1, specific and detailed epitope maps for Antigen K (Amb a 2) are less characterized in the literature. nih.govresearchgate.net This is largely because Amb a 2 is now considered an isoform of Amb a 1 (designated Amb a 1.05), sharing a high degree of sequence identity (67%) and antigenic determinants with other Amb a 1 isoforms. karger.comnih.gov

Due to this significant cross-reactivity, much of the research has focused on Amb a 1 as the primary target for diagnostics. nih.gov However, the principle of leveraging epitope data remains critical. By identifying the unique and shared epitopes between Amb a 1 and Amb a 2, CRD tests could potentially be designed to differentiate sensitization patterns more accurately. This would allow clinicians to understand if a patient is sensitized specifically to epitopes on the Amb a 2 isoform or to epitopes common across the Amb a 1 family, which could have implications for predicting the severity of allergic reactions and selecting the most appropriate immunotherapy. Currently, commercially available CRD for ragweed allergy is limited and does not typically include Amb a 2 as a separate component for testing. researchgate.net

This compound as a Probe for Allergen-Specific Immunotherapy Research

In the context of research, this compound is a valuable tool for investigating the immunological changes that occur during allergen-specific immunotherapy (AIT). Its use helps to elucidate the mechanisms by which tolerance to allergens is induced.

Investigation of Immune Responses to Polymerized this compound in Immunotherapy Research

One area of AIT research involves the use of modified allergens, or allergoids, which have reduced IgE-binding capacity to decrease the risk of allergic side effects, but retain their ability to stimulate a therapeutic immune response. Polymerization is a common method for creating such allergoids. nih.gov

Research into polymerized ragweed antigens (PRW) has included Antigen K as a key component of the polymerized mixture. hsallergy.com Studies have analyzed the immune responses in patients with ragweed hay fever treated with PRW by measuring the levels of IgG antibodies directed against various components of the extract, including crude ragweed, Antigen E, and Antigen K. hsallergy.com The findings indicate that PRW contains an array of clinically important antigens, including Antigen K, that are available for immunological processing and result in a measurable immune response in treated patients. hsallergy.com This demonstrates that Antigen K, in its polymerized form, can be used as a research probe to study the generation of therapeutic antibody responses while potentially offering a safer profile for immunotherapy.

Study of Blocking Antibody Induction by this compound in Research Settings

A primary goal of AIT is the induction of "blocking antibodies," primarily of the IgG isotype, which are thought to compete with IgE for allergen binding, thereby preventing the activation of mast cells and basophils. nih.gov this compound is utilized in research settings to study this phenomenon.

Standardization and Characterization of this compound Preparations for Research

For diagnostic and research applications, it is essential that preparations of this compound are well-characterized and standardized to ensure reproducibility and accuracy of results. Standardization involves defining the potency and purity of the allergen preparation.

Historically, the characterization of Antigen K established it as a protein with a molecular weight of approximately 37,800 to 38,000 Daltons. karger.com Further research has identified that what was known as Antigen K consists of at least three distinct isoforms with isoelectric points (pI) in the range of 5.5 to 5.85. hsallergy.com These isoforms can be identified and separated using techniques like 2D Western blots and isoelectric focusing gels. hsallergy.com The identity of purified isoforms has been confirmed through amino acid sequencing. hsallergy.com

While commercial ragweed extracts for clinical use in the United States are standardized based on their Antigen E (Amb a 1) content, there is no universal standard for research-grade Antigen K preparations. nih.gov For research purposes, standardization relies on rigorous characterization of individual batches. This typically involves a combination of biochemical and immunological methods:

Biochemical analysis: Techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are used to confirm the molecular weight and purity of the protein. Isoelectric focusing is used to characterize the isoform composition.

Immunological analysis: Assays like ELISA and Western blotting with specific antibodies are used to confirm the identity of Antigen K and its immunoreactivity. Rabbit antipeptide antisera that specifically recognize Amb a 2 (Antigen K) but not Amb a 1 have been developed for this purpose. hsallergy.com

These characterization methods ensure that researchers are working with a consistent and well-defined preparation of Antigen K, which is fundamental for the validity of studies on diagnostics and immunotherapy.

Purity Assessment of this compound Preparations for Research Consistencynih.gov

Key techniques for purity assessment include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This fundamental biochemical technique separates proteins based on their molecular weight. A highly purified sample of this compound should appear as a single, prominent band on the gel, corresponding to its molecular weight of approximately 38 kDa. The presence of other bands indicates protein impurities. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative measure of purity. Size-exclusion chromatography (SEC-HPLC) separates molecules by size and can detect aggregates or fragments, while reverse-phase HPLC (RP-HPLC) separates based on hydrophobicity and is effective at identifying minor protein contaminants. nih.gov In either method, a pure sample is characterized by a single, sharp, symmetrical peak.

Mass Spectrometry (MS): This powerful technique confirms the identity and integrity of the protein by measuring its precise molecular mass. nih.govnih.gov It can verify that the purified protein is indeed Antigen K and can also identify contaminants by their mass. nih.gov

Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting use specific antibodies to detect and quantify this compound. A Western blot combines SDS-PAGE with antibody detection to confirm both the size and immunological identity of the protein. nih.gov ELISA can be used to quantify the concentration of Antigen K and to screen for the presence of other known ragweed allergens, ensuring the preparation is free from these specific contaminants. mdpi.comnih.gov

The following table summarizes these common purity assessment methods.

MethodPrinciple of DetectionKey Information Provided
SDS-PAGE Separation based on molecular weightVisual confirmation of size and detection of protein impurities nih.gov
HPLC Chromatographic separation by size or hydrophobicityQuantitative purity assessment and detection of aggregates or fragments nih.gov
Mass Spectrometry Measurement of mass-to-charge ratioPrecise molecular mass confirmation and identification of contaminants nih.gov
ELISA Specific antigen-antibody bindingQuantification of Antigen K and detection of other specific allergens mdpi.comnih.gov
Western Blot Immunodetection following size separationConfirmation of both molecular weight and protein identity nih.gov

Methods for Ensuring Batch-to-Batch Reproducibility of this compound for Academic Studiesnih.gov

For the results of academic studies to be comparable over time and across different laboratories, the this compound used must be consistent from one batch to the next. nih.govacs.org A lack of reproducibility can invalidate experimental findings. nih.gov Therefore, stringent quality control measures are essential to ensure batch-to-batch consistency.

The foundation of reproducibility lies in a standardized production and purification protocol . This involves using consistent raw materials (ragweed pollen), defined extraction parameters (e.g., pH, temperature), and a well-documented series of purification steps, typically involving various forms of chromatography. nih.govvbc.ac.at

Beyond a standardized process, each batch of purified this compound must be thoroughly characterized to ensure it meets predefined specifications. zaether.com This characterization should include:

Identity Confirmation: Mass spectrometry and Western blotting with specific monoclonal antibodies are used to confirm that the purified protein is unequivocally this compound. nih.govnih.gov

Purity Analysis: Each batch must be assessed for purity using methods like SDS-PAGE and HPLC to ensure it meets a high standard (e.g., >95% purity) and is free from significant contaminants. nih.govzaether.com

Quantification: The protein concentration of each batch must be accurately determined using a reliable method, such as an ELISA or a protein assay, to ensure consistent dosing in experiments. mdpi.com

Functional Activity: Perhaps most critically, the biological activity of the allergen must be consistent. This is often evaluated using an in vitro bioassay, such as a histamine (B1213489) release assay with basophils from sensitized individuals or an IgE-binding assay (e.g., ELISA), to confirm that each batch has the same allergenic potency. nih.govnih.gov

The table below outlines a typical quality control framework for ensuring the reproducibility of this compound batches.

Quality Control ParameterAnalytical Method(s)Purpose
Identity Mass Spectrometry, Western BlotConfirms the protein is this compound nih.govnih.gov
Purity SDS-PAGE, HPLCEnsures the absence of significant protein contaminants nih.gov
Concentration ELISA, Protein Assays (e.g., BCA)Determines the precise amount of allergen in the preparation mdpi.com
Biological Activity IgE ELISA, Histamine Release AssayVerifies consistent allergenic function and potency nih.govnih.gov

By implementing these rigorous purity and reproducibility checks, researchers can have high confidence in their experimental reagents, leading to more reliable and robust scientific outcomes. zaether.com

Future Directions and Emerging Research Avenues for Ragweed Antigen K

Elucidation of Novel Epitopes and Their Immunological Significance on Ragweed Antigen K

A critical area of future research lies in the identification and characterization of novel epitopes on the Amb a 1 molecule. Epitopes are the specific regions of an antigen that are recognized by the immune system, and a comprehensive understanding of these sites is paramount for developing targeted immunotherapies.

Recent studies have already begun to expand our knowledge in this area. Through combined transcriptomic and proteomic approaches, researchers have identified not only new isoallergens of Amb a 1 but also seven novel candidate allergens that react with IgE from a significant percentage of ragweed allergic patients. nih.govplos.org These newly identified allergens include members of the carbonic anhydrase, enolase, and polygalacturonase families, among others. nih.govplos.org This suggests that the allergenic profile of ragweed pollen is more complex than previously understood.

Furthermore, research has focused on mapping the T-cell epitopes of Amb a 1, identifying several dominant regions that stimulate T-cell responses. nih.govnih.gov These studies have revealed that the T-cell reactivity is largely directed towards the C-terminal part of the Amb a 1 protein, known as Amb a 1 alpha. nih.govresearchgate.net In contrast, the N-terminal portion, Amb a 1 beta, appears to contain important IgE epitopes. nih.govresearchgate.net This differential reactivity of the alpha and beta subchains has significant implications for the development of hypoallergenic vaccines. nih.govresearchgate.net

Future investigations will likely focus on:

Fine-mapping of B-cell and T-cell epitopes: Precisely identifying the amino acid residues that constitute both linear and conformational epitopes.

Investigating the immunological properties of newly discovered isoallergens and epitopes: Determining their specific roles in initiating and perpetuating the allergic cascade.

Correlating epitope recognition patterns with clinical phenotypes: Understanding if specific epitope sensitizations are associated with more severe allergic symptoms.

Table 1: Novel Candidate Allergens in Short Ragweed Pollen

Protein Family Percentage of Patient IgE Reactivity
Carbonic anhydrase 20-70%
Enolase 20-70%
Galactose oxidase 20-70%
GDP dissociation inhibitor 20-70%
Pathogenesis related-17 20-70%
Polygalacturonase 20-70%
UDP-glucose pyrophosphorylase 20-70%

Investigation of Environmental Factors Influencing this compound Immunogenicity and Allergic Potential

The rising prevalence and severity of ragweed allergies have been linked to environmental changes. nih.gov Consequently, a key research avenue is to understand how environmental factors modulate the immunogenicity and allergic potential of Amb a 1.

Studies have shown that air pollution, particularly nitrogen dioxide (NO2) from vehicle emissions, can significantly impact ragweed pollen. houstonsinusallergy.com Exposure to NO2 can stress the ragweed plant, leading to a modulation of the protein composition of the pollen and an increase in different isoforms of Amb a 1. houstonsinusallergy.com In fact, research has indicated that ragweed pollen near roadways is more allergenic than pollen from less polluted areas. houstonsinusallergy.com Strikingly, one study revealed that pollution could even elicit a brand-new protein in ragweed pollen, representing a novel allergen. houstonsinusallergy.com

Climate change is another critical factor. Rising atmospheric CO2 concentrations and temperatures can prolong the ragweed growing season and increase pollen production. nih.govplos.org Furthermore, elevated CO2 levels have been shown to increase the amount of Amb a 1 in ragweed pollen. plos.org Research has demonstrated that seasonal climatic variations, including temperature, relative humidity, and light, during plant development and flowering, are major drivers of the allergenic potency of ragweed pollen. nih.gov

Future research in this area will need to address:

The molecular mechanisms of pollution-induced allergen modification: How pollutants chemically alter Amb a 1 and how this affects its interaction with the immune system.

The combined effects of multiple environmental stressors: Investigating the synergistic impact of pollutants, CO2 levels, and temperature on ragweed pollen allergenicity.

Predictive modeling: Developing models to forecast changes in ragweed pollen allergenicity based on environmental and climate projections.

Application of Systems Biology Approaches to Comprehend this compound Interactions with the Immune System

Systems biology, which integrates various "omics" data to understand complex biological systems, offers a powerful approach to unravel the intricate interactions between Amb a 1 and the human immune system. By combining transcriptomics, proteomics, and immunoproteomics, researchers can gain a more holistic view of the allergic response to ragweed pollen.

A "Proteomics-Informed-by-Transcriptomics" approach has already proven successful in identifying a large number of proteins in short ragweed pollen, significantly expanding the known proteome. nih.govplos.org This methodology involves deep RNA sequencing to build a comprehensive transcriptomic dataset, which then informs mass spectrometry-based proteomic analyses. nih.govplos.org By cross-referencing this proteomic data with IgE reactivity profiles from allergic patients, researchers have been able to identify previously unknown IgE-reactive proteins. nih.govplos.org

Future systems biology studies could focus on:

Mapping the Amb a 1 interaction network: Identifying the host proteins, receptors, and signaling pathways that are engaged upon exposure to Amb a 1.

Dynamic modeling of the immune response: Simulating the temporal and spatial evolution of the allergic reaction to Amb a 1, from initial sensitization to the elicitation of symptoms.

Personalized medicine: Using systems-level data to predict an individual's allergic response and to tailor immunotherapeutic interventions.

Development of Novel Research Tools and Technologies for Enhanced this compound Studies

Advancements in research tools and technologies are crucial for driving progress in the study of Amb a 1. The development of more sensitive and high-throughput methods will enable a more detailed and comprehensive analysis of this important allergen.

Current cutting-edge techniques being applied include:

Deep RNA sequencing (RNA-seq): For comprehensive analysis of the ragweed pollen transcriptome. nih.govplos.org

High-resolution 2D-gel electrophoresis: To separate the complex mixture of proteins in ragweed pollen extracts. nih.govplos.org

Mass spectrometry-based proteomics: For the identification and quantification of proteins, including different isoallergens and novel allergens. nih.govplos.org

Emerging technologies that could further enhance Amb a 1 research include:

Single-cell RNA sequencing: To analyze the heterogeneity of immune cells responding to Amb a 1.

CRISPR-Cas9 gene editing: To create knockout or modified versions of Amb a 1 in ragweed plants to study the function of specific epitopes.

Advanced imaging techniques: Such as cryo-electron microscopy, to determine the high-resolution three-dimensional structure of Amb a 1 in complex with antibodies.

Exploration of the Therapeutic Potential of Modified this compound for Immunomodulation

A major goal of allergy research is to develop safer and more effective immunotherapies. Modification of Amb a 1 to reduce its allergenicity while retaining its immunogenicity is a promising strategy for achieving this goal.

The development of hypoallergenic variants of Amb a 1, often referred to as "hypoallergens," is a key area of research. These modified allergens are designed to have reduced IgE binding capacity, thereby minimizing the risk of allergic side effects during immunotherapy. nih.govresearchgate.netnih.gov

One approach to creating hypoallergens is to use recombinant DNA technology to produce specific fragments or mutated versions of the Amb a 1 protein. Research has shown that the C-terminal fragment of Amb a 1 (Amb a 1 alpha) has low IgE binding but retains the major T-cell reactivity. nih.govresearchgate.net This makes it an ideal candidate for specific immunotherapy, as it can still stimulate the desired T-cell responses that lead to tolerance without triggering a significant allergic reaction. nih.govresearchgate.net In contrast, the N-terminal fragment (Amb a 1 beta) contains important IgE epitopes and has reduced T-cell reactivity. nih.govresearchgate.net

Chemical modification of ragweed extract is another strategy being explored. Studies have demonstrated that such modifications can significantly reduce IgE binding and mediator release, suggesting a lower allergenic potential. nih.gov

Future research will likely focus on:

Rational design of hypoallergens: Using structural information to guide the modification of Amb a 1 to precisely disrupt IgE epitopes while preserving T-cell epitopes.

Investigating the immunological mechanisms of hypoallergens: Understanding how these modified allergens modulate the immune response to induce tolerance.

Table 2: Immunological Properties of Amb a 1 Fragments

Fragment IgE Binding T-Cell Reactivity
Amb a 1 alpha (C-terminal) Low High
Amb a 1 beta (N-terminal) High Reduced

A successful immunotherapy for allergies should ideally shift the immune response from a Th2-dominated profile, which is characteristic of allergies, to a Th1-dominated profile, which is associated with tolerance. To achieve this, researchers are exploring the use of adjuvants that can be conjugated to Amb a 1.

One promising approach involves conjugating Amb a 1 to immunostimulatory DNA sequences (ISS), also known as CpG motifs. nih.gov These ISS act as potent adjuvants that promote a Th1 response. nih.gov Studies in mice have shown that an Amb a 1-ISS conjugate induces a Th1 response (characterized by IFN-gamma secretion), whereas Amb a 1 alone induces a Th2 response (characterized by IL-5 secretion). nih.gov Furthermore, the Amb a 1-ISS conjugate has been shown to suppress IgE antibody formation and induce high-titer IgG antibodies, which are thought to be protective. nih.gov Importantly, the conjugate was found to be significantly less allergenic than Amb a 1 alone, as demonstrated by a 30-fold lower histamine (B1213489) release from the basophils of patients with ragweed allergy. nih.govdynavax.com

Future strategies to enhance Th1-biased immunogenicity may include:

Exploring novel adjuvants: Identifying and testing other adjuvants that can be conjugated to Amb a 1 to promote a Th1 response.

Optimizing conjugate design: Fine-tuning the chemistry of conjugation to maximize the immunomodulatory effects.

Combining different immunomodulatory approaches: Investigating the synergistic effects of using hypoallergens in combination with Th1-polarizing adjuvants.

Q & A

Q. How is ragweed antigen K (Amb a 2) identified and quantified in experimental studies?

Amb a 2 is purified using biochemical methods such as gel filtration and ion exchange chromatography , which separate proteins based on molecular weight and charge, respectively . Quantification often involves immunoassays (e.g., ELISA) or protein electrophoresis (e.g., SDS-PAGE) calibrated against known standards. Antigen K constitutes ~3% of total extractable ragweed pollen protein, requiring sensitive detection thresholds for accurate measurement in low-abundance samples .

Q. What are the standard protocols for assessing the allergenic potency of Amb a 2 in vitro?

Key methodologies include:

  • Histamine release assays using peripheral blood leukocytes from sensitized individuals.
  • Skin prick tests to measure wheal-and-flare responses in allergic subjects.
  • IgE-binding assays (e.g., ImmunoCAP) to evaluate patient-specific sensitization profiles . These protocols require rigorous controls, such as parallel testing with Amb a 1 (antigen E), to account for cross-reactivity and co-sensitization .

Q. How does antigen K stability vary across extract formulations?

Stability depends on formulation:

  • Aqueous extracts : Rapid degradation of Amb a 2 due to protease activity.
  • 50% glycerinated extracts : Improved stability (months to years) via protease inhibition.
  • Freeze-dried extracts : Highest stability, with antigenic activity preserved for years under controlled storage . Researchers must validate stability using accelerated degradation studies and label expiration dates per FDA guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical for longitudinal studies on Amb a 2 immunogenicity?

  • Dosage adjustments : Account for antigen decay in extracts over time. For example, glycinerated extracts lose potency slower than aqueous ones; recalibrate doses using protein nitrogen units (PNU) and antigen-specific assays to maintain consistency .
  • Patient stratification : Control for genetic variability in ragweed pollen exposure (e.g., Amb a 1/Amb a 2 ratios vary between plants ).
  • Blinding : Use placebo-controlled designs to isolate antigen-specific immune responses from environmental confounders .

Q. How can contradictory data on antigen K stability be resolved in multi-center studies?

Discrepancies often arise from:

  • Extract formulation heterogeneity : Standardize protocols using FDA-recommended glycerinated or freeze-dried extracts .
  • Assay variability : Adopt RRIDs (Research Resource Identifiers) for antibodies and reagents to ensure reproducibility .
  • Statistical rigor : Apply mixed-effects models to adjust for batch-to-batch variability and inter-lab technical differences .

Q. What emerging technologies enhance spatial-temporal mapping of Amb a 2 in environmental studies?

  • Remote sensing/GIS : Track ragweed distribution and pollen dispersal patterns to correlate ambient antigen levels with clinical outcomes .
  • Machine learning : Predict seasonal Amb a 2 fluctuations using historical pollen counts and meteorological data .
  • Drone-based sampling : Collect real-time airborne pollen samples for localized antigen quantification .

Methodological Frameworks

Q. How should researchers formulate hypotheses about Amb a 2's role in cross-reactive allergies?

Use the PICO framework :

  • Population : Patients with ragweed-induced rhinitis.
  • Intervention : Exposure to Amb a 2 vs. Amb a 1.
  • Comparison : Non-allergic controls or mono-sensitized cohorts.
  • Outcome : IgE titers, cytokine profiles, or symptom scores . This structure ensures alignment with mechanistic and clinical research goals.

Q. What ethical and logistical challenges arise in sourcing Amb a 2 for translational research?

  • Ethics : Obtain REB approval for using patient-derived biological samples (e.g., serum, leukocytes) in accordance with privacy laws .
  • Logistics : Partner with pollen banks or ecological surveys to standardize ragweed sourcing, as Amb a 2 levels vary genetically (59–468 pg/mL per plant ).

Data Presentation Standards

  • Tables/Figures : Include antigen quantification data (e.g., PNU, Amb a 2 µg/mL) with error margins and statistical tests (ANOVA, t-tests) .
  • Reproducibility : Document buffer compositions, antibody dilutions, and equipment models using RRIDs .
  • Discussion : Contrast findings with prior work on Amb a 1 to highlight antigen-specific mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.